

# Application of Cesium Carbonate in Polymer Solar Cell Fabrication: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cesium carbonate

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## Abstract

**Cesium carbonate** ( $\text{Cs}_2\text{CO}_3$ ) has emerged as a critical material in the advancement of polymer solar cells (PSCs), primarily utilized as an efficient electron transport layer (ETL) or an interfacial modifier. Its application, particularly in inverted PSC architectures, has led to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). This document provides detailed application notes on the role and mechanism of  $\text{Cs}_2\text{CO}_3$  in PSCs and comprehensive experimental protocols for its integration into device fabrication.

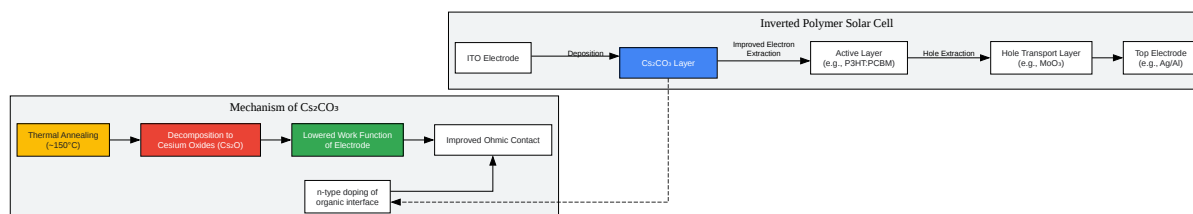
## Introduction

**Cesium carbonate** is a versatile inorganic compound that can be processed from solution, making it compatible with the low-cost, large-area manufacturing techniques used for polymer solar cells. Its primary functions in PSCs include reducing the work function of the cathode, enabling the use of more stable high-work-function metals like aluminum and gold, and facilitating efficient electron extraction from the active layer. This leads to improved device performance and stability.<sup>[1][2]</sup>

## Mechanism of Action

The primary mechanism by which  $\text{Cs}_2\text{CO}_3$  enhances PSC performance is through the reduction of the work function of the underlying electrode, typically Indium Tin Oxide (ITO) in inverted devices or the top metal electrode in conventional devices.[3] This reduction creates a more favorable energy level alignment for electron extraction from the electron acceptor material (e.g., PCBM) in the active layer, leading to a better Ohmic contact.[4][5]

Several studies suggest that upon thermal annealing, even at relatively low temperatures (around  $150^\circ\text{C}$ ),  $\text{Cs}_2\text{CO}_3$  can decompose to form cesium oxides (like  $\text{Cs}_2\text{O}$ ).[3] These oxides are n-type semiconductors with a very low work function, which is responsible for the enhanced electron extraction. Additionally, there is evidence of n-type doping occurring at the interface between the  $\text{Cs}_2\text{CO}_3$  layer and the organic active layer, which further improves electron transport and collection.[6][7]



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Mechanism of  $\text{Cs}_2\text{CO}_3$  in PSCs.

## Quantitative Data Summary

The inclusion of a  $\text{Cs}_2\text{CO}_3$  interlayer has a demonstrably positive impact on the performance metrics of polymer solar cells. The following tables summarize key quantitative data from

various studies.

## Device Performance Enhancement with Cs<sub>2</sub>CO<sub>3</sub>

Active Layer	Device Structure	Without Cs <sub>2</sub> CO <sub>3</sub> (PCE %)	With Cs <sub>2</sub> CO <sub>3</sub> (PCE %)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	Reference
P3HT:PCBM	Inverted	2.31	4.19 (annealed)	0.59	11.17	63	[3]
P3HT:PCBM	Conventional	2.3	3.1	-	-	-	[4][5][6]
P3HT:PCBM	Inverted	2.13 (no ETL)	3.79 (Cs <sub>2</sub> CO <sub>3</sub> -doped C60)	-	-	-	[8][9]
P3HT:PCBM	Conventional	-	-	0.58	8.87	60.1	[10]

## Work Function Modification by Cs<sub>2</sub>CO<sub>3</sub>

Substrate	Cs <sub>2</sub> CO <sub>3</sub> Treatment	Initial Work Function (eV)	Final Work Function (eV)	Reference
Ag	Annealed Cs <sub>2</sub> CO <sub>3</sub>	-	3.06	
ITO	Unannealed Cs <sub>2</sub> CO <sub>3</sub>	-	3.45	
Au	Solution-processed Cs <sub>2</sub> CO <sub>3</sub>	5.1	3.5	[11][12]
Al	Thermally evaporated Cs <sub>2</sub> CO <sub>3</sub>	-	2.1	[11][12]

## Experimental Protocols

This section provides detailed methodologies for the preparation and deposition of  $\text{Cs}_2\text{CO}_3$  layers in polymer solar cell fabrication.

### Solution Preparation of Cesium Carbonate

Objective: To prepare a  $\text{Cs}_2\text{CO}_3$  solution for spin-coating.

Materials:

- **Cesium Carbonate** ( $\text{Cs}_2\text{CO}_3$ ) powder (99.9% purity or higher)
- 2-Ethoxyethanol (99.8% anhydrous)

Protocol:

- Prepare solutions of  $\text{Cs}_2\text{CO}_3$  in 2-Ethoxyethanol at various concentrations (e.g., 0.05, 0.2, 0.6, and 1.0 wt%).[\[10\]](#)[\[13\]](#)
- Heat the solution to approximately 50°C.[\[10\]](#)[\[13\]](#)
- Stir the solution continuously for at least 3 hours to ensure complete dissolution.[\[10\]](#)[\[13\]](#)
- Prior to use, filter the solution through a 0.2  $\mu\text{m}$  PTFE syringe filter to remove any particulates.

### Deposition of $\text{Cs}_2\text{CO}_3$ by Spin-Coating (for Inverted Devices)

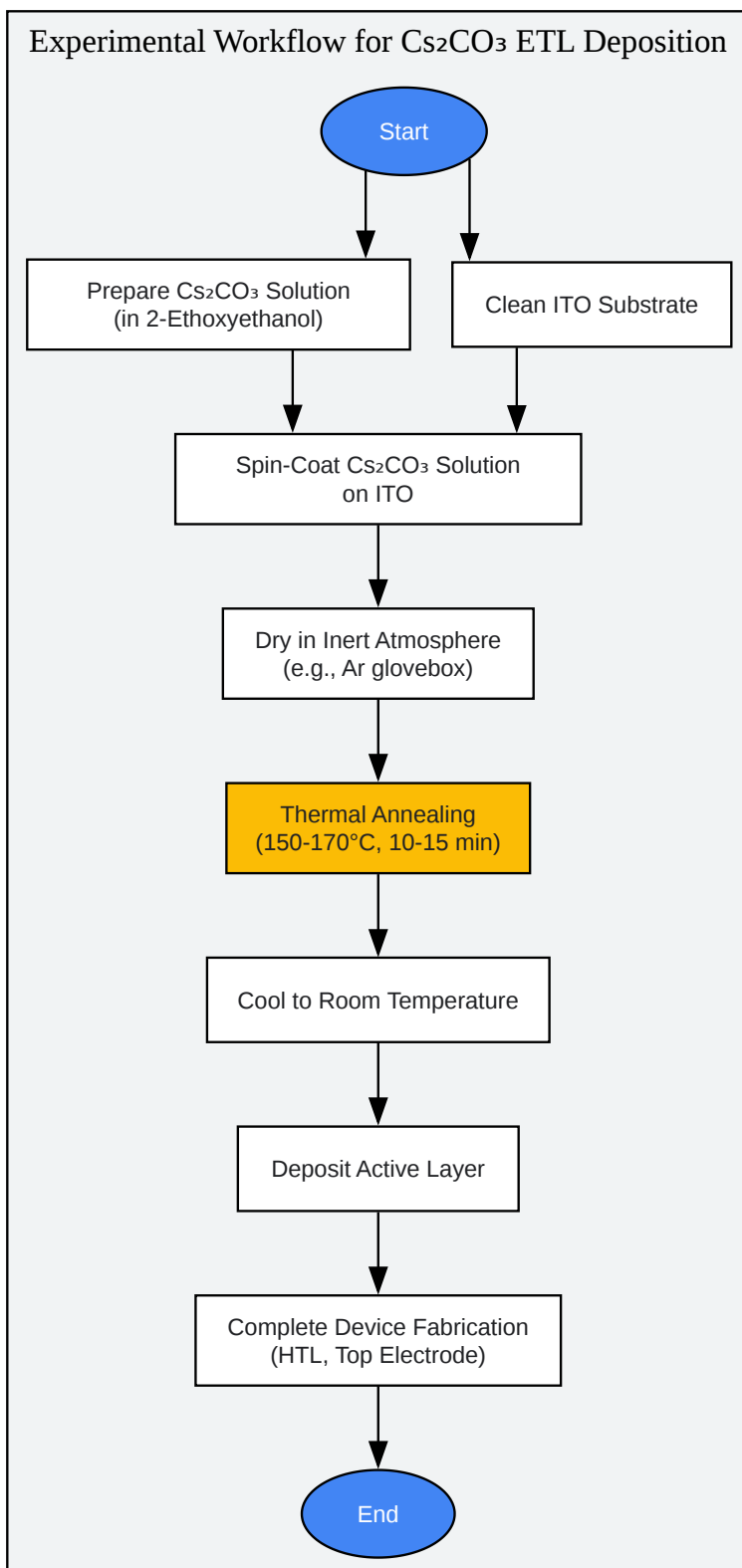
Objective: To deposit a thin, uniform layer of  $\text{Cs}_2\text{CO}_3$  onto a substrate (e.g., ITO-coated glass).

Prerequisites:

- Properly cleaned and prepared ITO substrates.
- Prepared  $\text{Cs}_2\text{CO}_3$  solution.

Protocol:

- Place the cleaned ITO substrate onto the spin-coater chuck.
- Dispense an adequate amount of the  $\text{Cs}_2\text{CO}_3$  solution to cover the substrate surface.
- Spin-coat the solution. The spin speed and time will determine the thickness of the resulting layer. For example, spin-coating at various speeds can be used to achieve different thicknesses (e.g., 10, 20, 30, and 40 Å).<sup>[10]</sup><sup>[13]</sup> An optimized thickness is often found to be around 20 Å.<sup>[13]</sup>
- After spin-coating, dry the films in an inert atmosphere (e.g., an argon-filled glovebox) for at least 2 hours to remove residual solvent.<sup>[10]</sup>
- Annealing Step (Crucial for Performance Enhancement):
  - Transfer the substrates to a hotplate within the inert atmosphere.
  - Anneal the  $\text{Cs}_2\text{CO}_3$  layer at a temperature between 150°C and 170°C for 10-15 minutes. This step is critical for the decomposition of  $\text{Cs}_2\text{CO}_3$  into its lower work function oxide forms.<sup>[3]</sup>
  - Allow the substrates to cool down to room temperature before proceeding with the deposition of the active layer.



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